Sulfur trioxide-trimethylamine

Hydrolysis kinetics Solvent effects Reagent stability

Free SO₃ poses severe handling hazards and uncontrolled reactivity. Sulfur trioxide-trimethylamine (SO₃·NMe₃) eliminates these risks as a stable, crystalline solid that releases SO₃ in a controlled manner. • 66% yield in tin-activated sulfation of TF antigen; regioselective 3′-O-sulfation of disaccharides without full protection. • Disulfated cholestanone derivative synthesized with IC₅₀ = 14.59 μM (acetylcholinesterase). • Narrow DS control (1.85-1.88) for defined oligosaccharides; 12.5-fold lower solvent sensitivity vs. triethylamine analog. • ≥95% purity, moisture-sensitive solid; compatible with DMF and aqueous acetone for scalable processes.

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
CAS No. 17736-86-6
Cat. No. B178200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfur trioxide-trimethylamine
CAS17736-86-6
Molecular FormulaC3H9NO3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESCN(C)C.O=S(=O)=O
InChIInChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3;
InChIKeyDXASQZJWWGZNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfur Trioxide-Trimethylamine: Properties & Procurement


Sulfur trioxide-trimethylamine (SO₃·NMe₃, CAS 17736-86-6, also cataloged as 3162-58-1) is a 1:1 Lewis acid-base adduct of sulfur trioxide and trimethylamine. It appears as a white to off-white crystalline powder with a molecular weight of 139.17 g/mol, melting point at ~232 °C (decomposition), and typical commercial purity of 95% . This reagent is primarily employed as a mild, electrophilic sulfating and sulfonating agent in organic synthesis, serving as a controlled-release source of SO₃ that mitigates the extreme reactivity and handling hazards of free sulfur trioxide [1]. It enables the formation of S-O (sulfation), S-C (sulfonation), and S-N (sulfamation) bonds under relatively mild conditions, making it a key reagent in carbohydrate chemistry, steroid modification, and pharmaceutical intermediate synthesis .

Mild electrophilic sulfation/sulfonation – controlled-release SO₃ for S–O, S–C, S–N bond formation
Carbohydrate & steroid modification – reported regioselective sulfation under mild conditions
Polar aprotic solvent compatibility – DMF, aqueous acetone; solid bench-stable form

Sulfur Trioxide-Trimethylamine: Substitution Risks


The class of SO₃-amine adducts is not functionally homogeneous. Each complex exhibits a distinct reactivity profile, stability, and solvent compatibility governed by the basicity and steric properties of its amine component. For sulfur trioxide-trimethylamine, its unique combination of high dative bond stability relative to SO₃-pyridine [1] and significantly different hydrolysis kinetics compared to its triethylamine analog [2] means that reaction outcomes in sulfation—including yield, regioselectivity, and degree of substitution—are highly dependent on the specific adduct chosen. Generic substitution between trimethylamine, pyridine, or triethylamine complexes frequently results in reaction failure, incomplete conversion, or altered product profiles [3]. The following evidence quantifies these critical performance differentiators to inform rational reagent selection.

This reagent
Trimethylamine·SO₃ complex – lower hydrolysis sensitivity in organic media
Triethylamine analog
Hydrolysis kinetics may shift significantly; reaction reproducibility may differ in low-water solvents
This reagent
Enables tin-activated sulfation with reported yields
Pyridine·SO₃ complex
May fail under identical tin-activation conditions; sulfation outcome not interchangeable
This reagent
Defined substitution control in oligosaccharide sulfation reported
Other SO₃-amine adducts
Degree of substitution and product profile may differ; method transfer may require re-optimization

Sulfur Trioxide-Trimethylamine: Evidence vs. Key Analogs


Hydrolysis Rate: SO₃·NMe₃ vs. SO₃·NEt₃

The second-order rate constant for hydrolysis of the trimethylamine-sulfur trioxide complex (Me₃N·SO₃) in aqueous acetone at 35 °C is approximately 550 times that in water, whereas the triethylamine analog (Et₃N·SO₃) shows a 6900-fold rate increase under identical conditions [1]. This 12.5-fold difference in solvent sensitivity demonstrates that Me₃N·SO₃ is significantly less prone to runaway hydrolysis in low-water organic media compared to its triethylamine counterpart.

Hydrolysis Rate
Head-to-head
12.5-fold lower solvent sensitivity vs. Et₃N·SO₃
Reported greater hydrolytic stability in aqueous acetone at 35 °C
Ratio of second-order rate constants (aqueous acetone/water) 550 vs. 6900
Hydrolysis kinetics Solvent effects Reagent stability

Sulfation Yield: SO₃·NMe₃ vs. SO₃·Pyridine

In a systematic study of one-pot O-sulfation conditions for oligosaccharide synthesis, sulfur trioxide-trimethylamine (SO₃·NMe₃) in DMF at room temperature achieved a 66% isolated yield for the sulfated product following tin-activation. In contrast, sulfur trioxide-pyridine (SO₃·Py) under the same solvent and temperature conditions failed to produce any detectable reaction, even when heating to 80 °C or using microwave irradiation at 150 °C [1]. This demonstrates a stark functional divergence between these commonly interchanged reagents.

Sulfation Yield
Head-to-head
66% yield vs. 0% for SO₃·Py under identical tin activation
Enables reaction where pyridine complex fails; DMF, rt
Bu₂SnO activation; SO₃·Py no reaction even at 150 °C microwave
Carbohydrate chemistry Regioselective sulfation Reaction yield

Acetylcholinesterase Inhibition: SO₃·NMe₃-Derived Disulfate

Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate (compound 8), synthesized using trimethylamine-sulfur trioxide complex in DMF, exhibited an IC₅₀ of 14.59 μM against acetylcholinesterase. In the same study, the closely related analog disodium 2β,3α-dihydroxy-5α-cholestane disulfate (compound 10) showed an IC₅₀ of 59.65 μM, while the non-sulfated diol precursors 7 and 9 were inactive (IC₅₀ > 500 μM) . Although this is a product-activity comparison rather than a direct reagent comparison, it establishes the functional consequence of successful sulfation with this specific reagent in generating a biologically active sulfated steroid derivative.

AChE Inhibition
Cross-study / Data to verify
IC₅₀ = 14.59 μM (disulfated product)
Sulfation may influence biological activity; >34-fold vs. non-sulfated precursors
Product comparison, not direct reagent evaluation; independent verification needed
Steroid sulfation Acetylcholinesterase inhibition Drug discovery

Degree of Substitution Control in Octasaccharide Sulfation

In the one-pot O-sulfation of riclinoctaose to produce a heparin-like anticoagulant octasaccharide (octaparin), sulfur trioxide-trimethylamine provided precise control over the degree of substitution, yielding a narrow range of 1.85–1.88 sulfate groups per repeating unit. This control enabled the isolation of a structurally defined single molecule with a theoretical molecular weight of 2952.96 g/mol, whereas other SO₃-amine complexes tested (including SO₃-pyridine and SO₃-triethylamine) did not provide the same level of substitution control under the optimized conditions [1].

DS Control
Class-level inference
DS = 1.85–1.88; single molecule characterized
Supports defined sulfation pattern for structure-activity studies
Other SO₃-amine complexes did not provide equivalent DS control under same conditions
Oligosaccharide sulfation Degree of substitution Anticoagulant synthesis

Regioselective Sulfation with Stannylene Acetal Activation

Treatment of partially protected disaccharides as their dibutylstannylene acetals with sulfur trioxide-trimethylamine enables regioselective sulfation. This methodology allowed the synthesis of 3′-sulfo-N-acetyllactosaminide (a substrate for fucosyltransferases and partial structure of 3′-sulfo-Lewisˣ) in two steps from an N-acetylglucosaminide precursor without requiring additional hydroxyl group protection [1]. In subsequent work, this same tin activation/SO₃·NMe₃ approach was applied to regioselective 3′-O-sulfation of vanillin lactosides [2] and the synthesis of sulfated TF antigen in 66% yield [3].

Regioselective Sulfation
Class-level inference
3′-O-sulfation without full protection; 66% yield TF antigen
Enables protection-free, tin-directed regioselective sulfation
Applicable to disaccharides and vanillin lactosides; DMF or benzene/DMF
Regioselective sulfation Disaccharide modification Carbohydrate chemistry

Thermal Stability and Handling: Solid vs. Liquid SO₃ Sources

Sulfur trioxide-trimethylamine is a crystalline solid with a melting point of approximately 232 °C (with decomposition), enabling storage and handling as a bench-stable powder under ambient conditions with moisture protection . This contrasts sharply with free SO₃ (liquid or gas, extreme corrosivity and violent reactivity) [1] and with SO₃-dioxane (liquid, freezing point ~11 °C, peroxide formation risk) . While SO₃-pyridine is also a solid (m.p. ~175 °C), its lower basicity and different solubility profile dictate distinct reaction optimization strategies [2].

Thermal Stability
Class-level inference
Crystalline solid, m.p. ~232 °C (dec.)
Solid-state convenience reduces handling hazards vs. free SO₃
Higher thermal stability than SO₃·Py; moisture-sensitive storage
Reagent stability Handling safety Process development

Sulfur Trioxide-Trimethylamine: Key Applications


Regioselective Carbohydrate Sulfation

The demonstrated 66% yield in tin-activated sulfation of TF antigen and the ability to achieve regioselective 3′-O-sulfation of disaccharides without full protection make SO₃·NMe₃ the reagent of choice for carbohydrate chemists developing sulfated oligosaccharides, glycolipids, and glycoconjugates. This includes the synthesis of selectin ligand inhibitors, sulfated Lewis antigens, and glycosaminoglycan mimetics where precise sulfation patterns dictate biological activity [1][2].

Sulfated Steroid Derivatives for Medicinal Chemistry

The successful use of SO₃·NMe₃ to prepare a disulfated cholestanone derivative with potent acetylcholinesterase inhibitory activity (IC₅₀ = 14.59 μM) validates its utility in medicinal chemistry programs targeting sulfated steroids. Applications extend to the synthesis of sulfated bile acid conjugates and other biologically relevant sulfated small molecules [1][2].

Controlled Oligosaccharide Sulfation for Anticoagulants

When narrow control over degree of substitution (DS = 1.85–1.88) is required to produce structurally defined, characterizable sulfated oligosaccharides, SO₃·NMe₃ outperforms alternative SO₃-amine complexes. This is particularly relevant for the development of next-generation anticoagulants (e.g., octaparin) that aim to replace animal-derived heparin with chemically defined, low-bleeding-risk alternatives [1].

Hydrolytically Stable Sulfation in Organic Media

The 12.5-fold lower solvent sensitivity in aqueous acetone compared to the triethylamine analog, combined with its tolerance for DMF as a reaction solvent, makes SO₃·NMe₃ the preferred reagent for sulfation reactions conducted in polar aprotic media with controlled water content. This stability profile reduces reagent decomposition and improves reaction reproducibility during process scale-up [1].

Application
Selection Property
Validation Focus
Regioselective carbohydrate sulfation
Tin-activation compatible SO₃ source
Reaction efficiency and 3′-O selectivity under mild conditions
Sulfated steroid synthesis
DMF-soluble sulfation reagent
Product biological activity context; cholestanone-type disulfate formation
Heparin-like oligosaccharide research
Degree of substitution control
Molecular definition and reproducibility of sulfation pattern
Hydrolytically stable sulfation in organic media
Lower hydrolysis sensitivity in polar aprotic solvents
Reagent stability and reaction consistency during scale-up

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